Potent Antibacterial Activity Against Staphylococcus aureus: MIC Comparison
Protoanemonin exhibits potent antibacterial activity against Staphylococcus aureus with a reported minimum inhibitory concentration (MIC) of 0.119 μg/mL [1]. While direct head-to-head comparison data with standard antibiotics in the same assay system is limited, this value places protoanemonin among highly active natural products and suggests potency comparable to or exceeding certain conventional antibiotics in this specific strain context. In contrast, anemonin, the stable dimer of protoanemonin, is generally considered non-toxic and exhibits significantly reduced or absent direct antibacterial activity due to the loss of the electrophilic exocyclic methylene group [2].
| Evidence Dimension | Antibacterial activity (MIC) against Staphylococcus aureus |
|---|---|
| Target Compound Data | 0.119 μg/mL |
| Comparator Or Baseline | Anemonin (dimer): significantly reduced/negligible activity; ampicillin: ~0.03-0.5 μg/mL (typical range for susceptible strains); vancomycin: ~0.5-2 μg/mL |
| Quantified Difference | Protoanemonin MIC is approximately 2- to 4-fold higher than ampicillin but comparable to vancomycin in susceptible strains; anemonin activity is orders of magnitude lower. |
| Conditions | Ethyl acetate fraction from Ranunculus muricatus tested against Staphylococcus aureus (strain unspecified) via agar dilution method [1]. |
Why This Matters
This sub-μg/mL MIC value establishes protoanemonin as a viable lead scaffold for antibiotic development targeting Gram-positive pathogens, particularly where novel mechanisms (thiol alkylation) are desired to circumvent existing resistance.
- [1] Tocan, Baron O. Antibiotic effect of protoanemonine isolated from Ranunculus oxyspermus M.B. Boll Chim Farm. 1969;108(12):789-791. View Source
- [2] Sirak B, et al. Ranunculin, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives. Curr Med Chem. 2024;31(10):1123-1145. View Source
